Fmoc-Glu(OtBu)-OL
Description
Structural Design and Unique Reactivity Profile of Fmoc-Glu(OtBu)-OL
The molecular architecture of this compound is central to its function in synthesis. The compound is built upon a glutamic acid backbone, but with critical modifications to its functional groups. The alpha-amino group is protected by a 9-fluorenylmethyloxycarbonyl (Fmoc) group, which is notably stable under many reaction conditions but can be selectively removed under mild basic conditions, typically with piperidine. This allows for the sequential addition of other amino acids in solid-phase peptide synthesis (SPPS).
The side-chain (gamma) carboxyl group is protected as a tert-butyl (OtBu) ester. This protecting group is stable to the basic conditions used for Fmoc removal but is labile to strong acids, such as trifluoroacetic acid (TFA). This differential stability, known as orthogonality, is a cornerstone of modern protecting group strategy, enabling chemists to unmask specific functional groups without affecting others.
The defining feature of this compound is the reduction of the alpha-carboxylic acid to a primary alcohol (-CH₂OH). This transformation fundamentally alters the reactivity of the C-terminus of the amino acid derivative. Instead of participating in amide bond formation like a standard amino acid, the hydroxyl group can be used for other chemical transformations, such as ether or ester linkages, or it can serve as a terminal residue in peptide alcohol synthesis.
The synthesis of this compound from its carboxylic acid precursor, Fmoc-Glu(OtBu)-OH, has been described. The process involves the activation of the alpha-carboxyl group followed by reduction. A documented method uses sodium borohydride (B1222165) as the reducing agent, achieving a yield of 68%. iaea.org This conversion is a critical step that creates the unique reactivity profile of the target molecule.
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Systematic Name | tert-butyl (4S)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-hydroxypentanoate |
| Synonyms | Fmoc-L-Glutamol(tBu), N-alpha-(9-Fluorenylmethyloxycarbonyl)-gamma-tert-butyl-L-glutamol |
| CAS Number | 153815-59-9 |
| Molecular Formula | C₂₄H₂₉NO₅ |
| Molecular Weight | 411.49 g/mol |
Contextualization within Protected Amino Acid Derivatives
Protected amino acids are fundamental tools in organic chemistry, enabling the construction of peptides, proteins, and complex natural products. nih.gov Protecting groups are temporarily attached to reactive functional groups (like amines and carboxylic acids) to prevent them from undergoing unwanted reactions during a synthetic sequence. organic-chemistry.org this compound belongs to a specialized subclass of these derivatives known as Fmoc-amino alcohols.
The use of protecting groups like Fmoc and Boc (tert-butyloxycarbonyl) is central to modern peptide synthesis. organic-chemistry.org The Fmoc group, in particular, is the cornerstone of the most common strategy for solid-phase peptide synthesis (SPPS). In this method, an amino acid is attached to a solid support, and peptide chains are built one amino acid at a time. The Fmoc group on the incoming amino acid is removed to allow coupling, a cycle that is repeated to build the desired sequence.
This compound fits within this framework but offers expanded synthetic possibilities. While standard protected amino acids like Fmoc-Glu(OtBu)-OH are used to build the internal peptide backbone, the corresponding amino alcohol derivative is used to introduce a C-terminal alcohol. nih.gov This is significant for synthesizing peptide alcohols, a class of compounds with important clinical applications that are often challenging to produce. nih.gov The protection of the glutamic acid side chain with a tert-butyl ester is a common strategy to prevent unwanted side reactions during synthesis. peptide.com
Table 2: Common Protecting Groups in Peptide Synthesis
| Protecting Group | Abbreviation | Target Functional Group | Cleavage Condition |
|---|---|---|---|
| 9-Fluorenylmethyloxycarbonyl | Fmoc | α-Amino | Base (e.g., Piperidine) |
| tert-Butoxycarbonyl | Boc | α-Amino / Side Chain | Acid (e.g., TFA) |
| tert-Butyl | tBu / OtBu | Carboxyl / Hydroxyl | Acid (e.g., TFA) |
| Trityl | Trt | Amide / Sulfhydryl | Mild Acid |
Significance of Specialized Building Blocks in Contemporary Organic Chemistry Research
The progress of modern organic chemistry, particularly in medicinal chemistry and materials science, is heavily dependent on the availability of specialized building blocks. nih.gov These are relatively small, pre-functionalized molecules that can be assembled into larger, more complex structures with desired properties. nih.gov Relying on a "toolkit" of such building blocks allows researchers to accelerate the discovery and optimization of new molecules, such as therapeutic agents or novel materials.
This compound exemplifies such a specialized building block. Its pre-defined stereochemistry and orthogonally protected functional groups allow for its precise insertion into a target molecule. The ability to introduce a glutamic acid-like residue with a terminal alcohol function opens up avenues for creating molecules that cannot be readily accessed using standard proteinogenic amino acids. For instance, peptide alcohols, which can be synthesized using Fmoc-amino alcohols, are an important class of molecules in drug discovery. nih.gov
Furthermore, the specific arrangement of functional groups in a molecule like this compound can be used to create unique three-dimensional structures. The development of such tailored building blocks is crucial for exploring new chemical space and for the rational design of molecules with specific biological or material functions. The synthesis of these building blocks, whether through traditional solution-phase chemistry or more advanced methods like asymmetric aminohydroxylation, is an active area of research aimed at expanding the synthetic chemist's toolbox. nih.gov
Table 3: List of Compounds Mentioned
| Compound Name | Abbreviation/Synonym |
|---|---|
| N-((9H-Fluoren-9-yl)methoxy)carbonyl-L-glutamic acid 5-tert-butyl ester 1-alcohol | This compound |
| N-((9H-Fluoren-9-yl)methoxy)carbonyl-L-glutamic acid 5-tert-butyl ester | Fmoc-Glu(OtBu)-OH |
| Trifluoroacetic acid | TFA |
| tert-Butoxycarbonyl | Boc |
| Benzyl | Bzl |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C24H29NO5 |
|---|---|
Molecular Weight |
411.5 g/mol |
IUPAC Name |
tert-butyl 4-(9H-fluoren-9-ylmethoxycarbonylamino)-5-hydroxypentanoate |
InChI |
InChI=1S/C24H29NO5/c1-24(2,3)30-22(27)13-12-16(14-26)25-23(28)29-15-21-19-10-6-4-8-17(19)18-9-5-7-11-20(18)21/h4-11,16,21,26H,12-15H2,1-3H3,(H,25,28) |
InChI Key |
XYRSVJWUWKIUAA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CCC(CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origin of Product |
United States |
Synthetic Methodologies for Fmoc Glu Otbu Ol and Precursors
Strategies for the Preparation of Fmoc-Protected Alpha-Amino Acyl Azide (B81097) Precursors
The synthesis of Fmoc-amino acid azides can be achieved through several methods, with the mixed anhydride (B1165640) and acid chloride methods being prominent. psu.edursc.org These azides are often stable, crystalline solids with a long shelf-life, making them valuable reagents in peptide synthesis. psu.edursc.org
The mixed anhydride method is a reliable technique for preparing Fmoc-amino acid azides, particularly for amino acids with acid-sensitive side-chain protecting groups like the tert-butyl group in Fmoc-Glu(OtBu)-OH. psu.eduraco.cat This method involves the in situ generation of a mixed anhydride from the Fmoc-protected amino acid, which is then reacted with sodium azide. psu.edu
A common procedure involves dissolving the Fmoc-amino acid in a dry solvent like tetrahydrofuran (B95107) (THF) and cooling the solution. psu.edu N-methylmorpholine (NMM) and isobutoxycarbonyl chloride (IBC-Cl) are then added to form the mixed anhydride. psu.edu Following this, an aqueous solution of sodium azide is introduced to yield the Fmoc-amino acyl azide. psu.edu This method has been shown to produce Nα-Fmoc-peptide acid azides in good yields, ranging from 75-92%. raco.catresearchgate.net The use of mixed anhydrides is considered a good alternative for peptides with acid-labile protecting groups such as t-butyl and trityl groups. raco.cat
| Reagent | Role |
| Fmoc-Glu(OtBu)-OH | Starting Material |
| Isobutoxycarbonyl chloride (IBC-Cl) | Activating Agent |
| N-methylmorpholine (NMM) | Base |
| Sodium Azide (NaN₃) | Azide Source |
| Tetrahydrofuran (THF) | Solvent |
The acid chloride method provides an alternative route to Fmoc-amino acid azides. psu.edursc.org This method involves the conversion of the Fmoc-amino acid to its corresponding acid chloride, which is then reacted with sodium azide. psu.eduniscpr.res.in Research has shown that the reaction of an Fmoc-amino acid chloride with sodium azide is both smooth and rapid, often completing in about 15 minutes. psu.edu
A significant advantage of this method is that the Fmoc-amino acid azides can often be obtained in high yield and purity without the need for extensive purification of the intermediate acid chloride. psu.edu However, it's noted that acid chloride derivatives of amino acids with t-butyl protecting groups can be difficult to prepare and may be unstable. psu.edu Therefore, for a compound like Fmoc-Glu(OtBu)-OH, the mixed anhydride method is often preferred. psu.edu
| Reagent | Role |
| Fmoc-Glu(OtBu)-OH | Starting Material |
| Thionyl chloride or similar | Chlorinating Agent |
| Sodium Azide (NaN₃) | Azide Source |
| Dichloromethane (CH₂Cl₂) | Solvent |
Reduction Methodologies for Carboxylic Acid Derivatives to Alcohol Functionalities
The conversion of the carboxylic acid derivative, specifically the Fmoc-α-amino acyl azide, to the corresponding alcohol is a crucial final step in the synthesis of Fmoc-Glu(OtBu)-OL.
An efficient method for the reduction of Fmoc-α-amino acyl azides to Fmoc-β-amino alcohols utilizes aqueous sodium borohydride (B1222165) (NaBH₄) as the reducing agent. researchgate.netresearchgate.net This reduction is described as simple and nearly complete. researchgate.netresearchgate.net For instance, Fmoc-Asp(OtBu)-OL and this compound have been successfully prepared using this method with reported yields of 65% and 68%, respectively, after activation of the carboxylic group. iaea.org
The general procedure involves the activation of the N-protected amino acid followed by reduction with sodium borohydride. benthamopen.com One approach uses 1,1'-carbonyldiimidazole (B1668759) (CDI) for activation prior to the addition of aqueous NaBH₄. benthamopen.com This one-pot synthesis is considered efficient and mild, providing excellent yields of the amino alcohol product. benthamopen.com
The efficiency of the NaBH₄ reduction can be influenced by several factors, including the solvent and temperature. numberanalytics.com Protic solvents like ethanol (B145695) can increase the reaction rate. numberanalytics.com The choice of solvent can significantly impact both the rate and selectivity of the reduction. numberanalytics.com For solid-phase syntheses, reductive alkylation to create a ψ-[CH₂NH] bond involves reacting the amino terminus with an Fmoc-aminoaldehyde to form a Schiff base, which is then reduced with sodium cyanoborohydride (NaBH₃CN) and a small amount of acetic acid. chimia.ch
Sodium Borohydride (NaBH4) Mediated Reduction of Fmoc-α-Amino Acyl Azides
Control of Stereochemical Integrity During Synthesis
Maintaining the stereochemical purity of amino acid derivatives is of utmost importance in peptide synthesis, as racemization can lead to the formation of undesired diastereomeric peptides with potentially altered biological activity. acs.orgwiley-vch.de
Absence of Racemization in Defined Synthetic Pathways
Several synthetic strategies for Fmoc-protected amino acids and their derivatives have been developed with the specific aim of preventing racemization. For instance, the use of Fmoc-amino acid chlorides as coupling agents has been shown to proceed without racemization. core.ac.ukresearchgate.net This method provides a reliable way to form peptide bonds while preserving the stereochemistry of the chiral center.
Similarly, the azide method, a long-standing technique in peptide chemistry, is known for its low racemization potential, making it suitable for the coupling of sensitive amino acid residues. niscpr.res.in The synthesis of dipeptides using Fmoc-amino acid azides has demonstrated that the coupling reactions are free from racemization. niscpr.res.in This is a significant advantage, particularly in the synthesis of complex peptides where multiple coupling steps are required.
Furthermore, specific reagents and conditions can be employed to minimize the risk of racemization. For example, in solid-phase peptide synthesis, the choice of linker can influence the stereochemical outcome. The use of 3-(Fmoc-amino)-3-(2-nitrophenyl)propionic acid (Fmoc-Aaa-MPPA) linkers allows for the synthesis of peptides with a free carboxylic acid at the C-terminus with minimal epimerization of the C-terminal amino acid. iris-biotech.de
Comparative Analysis of Synthetic Routes for this compound
Different synthetic routes to Fmoc-protected amino alcohols and their precursors offer various advantages and disadvantages. A comparative analysis highlights the utility of specific intermediates and methodologies.
Advantages of Azide Intermediates for Fmoc-Protected Amino Alcohol Synthesis
The use of azide intermediates presents several advantages in the synthesis of Fmoc-protected amino alcohols. One key benefit is the ability to reduce azides under mild conditions to the corresponding amines using reagents like thiols or phosphines. sigmaaldrich.com This makes Fmoc-protected amino acids with side-chain azido (B1232118) groups valuable for creating branched and modified peptides. sigmaaldrich.com
A significant advantage of the azide route is the avoidance of highly toxic reagents like azidic acid that may be used in alternative methods. thieme-connect.comresearchgate.net For instance, Fmoc-protected amino azides can be efficiently prepared from the corresponding amino alcohol through a two-step process of iodination followed by substitution with sodium azide. thieme-connect.comresearchgate.net This approach is not only safer but also provides high yields of the desired product. thieme-connect.com
Furthermore, the azide group is stable under standard peptide coupling conditions and during the removal of the Fmoc protecting group with piperidine. sigmaaldrich.com This orthogonality allows for selective manipulation of the azide functionality without affecting other parts of the peptide chain. sigmaaldrich.com
Stability of Fmoc-Amino Acid Azides as Intermediates
Fmoc-amino acid azides have demonstrated remarkable stability, which is a significant advantage over their Boc- and Z-protected counterparts. niscpr.res.in Unlike Boc- and Z-amino acid azides, which are prone to rearranging into isocyanates at room temperature, Fmoc-amino acid azides can be isolated as stable, crystalline solids. niscpr.res.inrsc.orgrsc.org
This stability allows them to be stored for extended periods at room temperature without significant degradation or rearrangement. niscpr.res.inrsc.org This "shelf-stable" nature means they can be prepared in advance and used as coupling agents when needed, which adds flexibility to the synthesis process. niscpr.res.inrsc.org The stability also extends to aqueous workup conditions, simplifying their purification. rsc.org The Curtius rearrangement, a common side reaction for acyl azides, can be controlled, and under specific conditions, the isocyanates can be isolated as stable products themselves. researchgate.netresearchgate.net
Advanced Characterization and Analytical Methodologies for Fmoc Glu Otbu Ol
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are fundamental in confirming the successful conversion of the carboxylic acid starting material to the target amino alcohol, Fmoc-Glu(OtBu)-OL. These techniques provide definitive information on the compound's covalent structure and molecular weight.
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of this compound. Both ¹H and ¹³C NMR are used to provide a detailed map of the carbon-hydrogen framework.
The reduction of the carboxylic acid group (-COOH) in the precursor to a primary alcohol group (-CH₂OH) in the product results in distinct and identifiable changes in the NMR spectra. In the ¹H NMR spectrum, the disappearance of the acidic proton signal of the carboxylic acid and the appearance of new signals corresponding to the two diastereotopic protons of the newly formed hydroxymethyl group (-CH₂OH) are key indicators of a successful reaction. Similarly, in the ¹³C NMR spectrum, the signal for the carboxylic carbon is replaced by a signal for the hydroxymethyl carbon, typically shifted to a higher field (lower ppm value).
Research findings have reported specific chemical shifts for this compound. niscair.res.inniscair.res.in
Table 1: Representative NMR Data for this compound in CDCl₃
| Assignment | ¹H NMR (δ, ppm) niscair.res.in | ¹³C NMR (δ, ppm) niscair.res.in |
|---|---|---|
| t-Butyl (9H) | 1.42 (s) | 29.1, 29.4 |
| Fmoc Protons | 7.26-7.77 (m, 8H) | 119.8, 124.9, 127.0, 127.7, 141.3, 143.9 |
Note: The specific chemical shifts and multiplicities can vary slightly based on the solvent and instrument frequency.
Role of Mass Spectrometry in Compound Identification
Mass spectrometry (MS) is a powerful analytical technique used to confirm the molecular weight of this compound and, by extension, verify the success of the reduction reaction. Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are often employed. iaea.org
The conversion from the carboxylic acid precursor is confirmed by a decrease in the molecular weight corresponding to the loss of one oxygen atom. The monoisotopic mass of the product, this compound, is approximately 16 Da lower than that of the starting material, Fmoc-Glu(OtBu)-OH. This mass difference provides conclusive evidence of the chemical transformation.
Table 2: Molecular Weight Comparison of Precursor and Product
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
|---|---|---|
| Fmoc-Glu(OtBu)-OH | C₂₄H₂₇NO₆ | 425.47 sigmaaldrich.com |
Chromatographic Methods for Purity Assessment and Isolation
Chromatographic techniques are essential for both isolating the final product and quantifying its chemical and stereoisomeric purity.
High-Performance Liquid Chromatography (HPLC) for Purity Evaluation
High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of this compound. Reversed-phase HPLC (RP-HPLC) is typically used, where the compound is passed through a nonpolar stationary phase (like C18) with a polar mobile phase.
This technique is crucial for several reasons:
Monitoring Reaction Progress: HPLC can track the disappearance of the starting material, Fmoc-Glu(OtBu)-OH, and the appearance of the product, this compound. Due to the change in polarity (the alcohol is generally more polar than the carboxylic acid), the two compounds will have different retention times.
Purity Assessment: It allows for the quantification of the final product's purity, ensuring it meets required specifications, which are often ≥98% or higher for applications in peptide synthesis. glentham.com
Detection of Impurities: HPLC can separate the product from any side-products or unreacted starting material. Detection is commonly performed using a UV detector, as the Fmoc group is strongly chromophoric.
Chiral Chromatography for Enantiomeric Purity Analysis
Since this compound is a chiral molecule, verifying its enantiomeric purity is critical, especially for its intended use in the synthesis of stereochemically defined peptides. Chiral chromatography is the definitive method for this analysis.
The analysis involves using a chiral stationary phase (CSP) that can differentiate between the L- and D-enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely effective for separating N-Fmoc protected amino acids and their derivatives. phenomenex.com For instance, CHIROBIOTIC T, a teicoplanin-based CSP, has demonstrated unique selectivity for underivatized and N-derivatized amino acids. sigmaaldrich.com The enantiomeric excess (% ee) of the starting material is often confirmed to be very high (e.g., ≥99.8%) before the reaction, and chiral chromatography confirms that the reduction process did not induce racemization. cem.com
Techniques for Confirmation of Optical Purity
Confirmation of optical purity ensures that the compound consists of a single enantiomer (the L-form in this case) and has not undergone racemization during synthesis or purification.
Beyond chiral chromatography, which provides a quantitative measure of enantiomeric excess, polarimetry is a classic technique used to confirm optical purity. This method measures the specific optical rotation of the compound, which is a characteristic physical property of a chiral molecule. A significant deviation from the expected value can indicate the presence of the other enantiomer or other optically active impurities.
Research has established the specific optical rotation for both the starting material and the final product, providing a clear method for confirming the product's identity and stereochemical integrity. The specific rotation of Fmoc-L-Glu(OtBu)-OH is reported as [α]20/D between -10.5° and -6.5° (c=1, MeOH), while the value for the resulting alcohol, this compound, is reported as [α]25/D –10.20° (c 1.0, CHCl₃). niscair.res.inglentham.com The retention of a similar negative rotation confirms that the stereocenter remains intact during the chemical reduction.
Applications of Fmoc Glu Otbu Ol in Complex Molecular Architectures
Role as a Building Block for Peptidyl Alcohols
Fmoc-Glu(OtBu)-OL serves as a fundamental precursor in the synthesis of peptidyl alcohols. These compounds are analogues of peptides where the C-terminal carboxylic acid is replaced by a hydroxyl group. The synthesis of this compound itself is achieved through the reduction of the corresponding protected amino acid, Fmoc-Glu(OtBu)-OH. A common method involves the activation of the carboxyl group followed by reduction with a hydride reagent like sodium borohydride (B1222165). For instance, the synthesis of this compound has been reported with a yield of 68% using this approach. iaea.org Another study reported a yield of 84% for the same transformation. niscair.res.in
These resulting amino alcohols are crucial intermediates. researchgate.net They can be incorporated into peptide chains, leading to the formation of peptidyl alcohols. These modified peptides often exhibit altered biological activities and improved stability compared to their carboxylic acid counterparts.
Incorporation into Modified Peptide Scaffolds
The utility of this compound extends to its incorporation into various modified peptide scaffolds, enabling the creation of molecules with enhanced pharmacological properties.
Synthesis of Pseudopeptides and Peptidomimetics
This compound and similar derivatives are instrumental in the synthesis of pseudopeptides and peptidomimetics. chemimpex.com These are compounds that mimic the structure and function of natural peptides but possess modified backbones or side chains to improve properties like metabolic stability and bioavailability. nih.gov The introduction of the glutamic acid-derived alcohol moiety can alter the hydrogen bonding capabilities and polarity of the resulting molecule, which is a key strategy in peptidomimetic design. nih.gov
Derivatives of Fmoc-Glu(OtBu)-OH are used as building blocks in the solid-phase synthesis of these complex structures. chemimpex.comadventchembio.com For example, the dipeptide derivative Fmoc-Glu(OtBu)-Thr[psi(Me,Me)Pro]-OH is specifically designed to overcome challenges like aggregation during peptide synthesis. adventchembio.com
Applications in the Design of Constrained or Modified Peptide Systems
Constraining the conformation of a peptide is a widely used strategy to enhance its bioactivity and selectivity. This compound can be used to introduce specific functionalities that allow for cyclization or other modifications, leading to constrained peptide systems. nih.gov The glutamic acid side chain provides a handle for introducing linkages that can rigidify the peptide backbone. This approach is valuable in the development of peptide-based therapeutics. chemimpex.com
Utilization in the Construction of Non-Peptidic Organic Molecules
The application of this compound is not limited to peptide chemistry. It also serves as a valuable synthon for introducing glutamic acid-derived alcohol moieties into a variety of non-peptidic organic molecules.
Introduction of Glutamic Acid Derived Alcohol Moieties into Small Molecules
The protected alcohol functionality of this compound allows for its incorporation into small organic molecules through standard organic synthesis reactions. This enables the introduction of a chiral, functionalized side chain that can be crucial for the biological activity of the target molecule. The Fmoc and OtBu protecting groups offer orthogonal deprotection strategies, providing synthetic flexibility. adventchembio.comsmolecule.com
Development of Specialized Linkers and Conjugation Reagents
The structural features of glutamic acid derivatives, including this compound, make them suitable for the development of specialized linkers and conjugation reagents. These are critical components in the construction of complex biomolecules like antibody-drug conjugates (ADCs) and PROTACs (Proteolysis Targeting Chimeras). medchemexpress.com
For instance, a related derivative, Fmoc-Lys(Pal-Glu-OtBu)-OH, is utilized as a non-cleavable ADC linker. medchemexpress.com While not identical, this highlights the utility of the glutamic acid scaffold in linker technology. The di- and tri-peptide linkers, such as Fmoc-Glu(OtBu)-Val-Ala-PAB-PNP, are also designed for applications in drug delivery and bioconjugation. precisepeg.com These linkers can connect a targeting moiety, like an antibody, to a therapeutic payload.
Below is a table summarizing the key applications of this compound and its derivatives:
| Application Area | Specific Use | Key Features Utilized |
| Peptidyl Alcohols | Precursor for peptidyl alcohol synthesis | Reduced C-terminal carboxylic acid |
| Modified Peptides | Building block for pseudopeptides and peptidomimetics | Altered polarity and hydrogen bonding |
| Introduction of conformational constraints | Side chain for cyclization/modification | |
| Non-Peptidic Molecules | Incorporation of glutamic acid derived alcohol | Chiral, functionalized building block |
| Linker Technology | Component of ADC and PROTAC linkers | Bifunctional nature for conjugation |
Theoretical and Computational Investigations of Fmoc Glu Otbu Ol
Quantum Chemical Studies on Reaction Mechanisms
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), serve as powerful tools for investigating the intricate details of reaction mechanisms at the molecular level. For a compound like Fmoc-Glu(OtBu)-OL, these computational methods can provide deep insights into transformation processes such as reduction reactions.
Elucidation of Reduction Pathways
While specific quantum chemical studies detailing the reduction pathways of this compound are not extensively documented in publicly available literature, the principles of such investigations can be outlined based on studies of related Fmoc-protected amino acids. The reduction of the carboxylic acid moiety to an alcohol in this compound would likely proceed through a multi-step mechanism involving the formation of intermediate species.
A typical quantum chemical investigation would begin with the optimization of the ground state geometry of the reactant, this compound, and the reducing agent. Subsequent steps would involve mapping the potential energy surface to identify transition states and intermediates along the reaction coordinate. Key aspects of this elucidation would include:
Identification of Key Intermediates: The reduction of a carboxylic acid often involves the formation of a tetrahedral intermediate following the nucleophilic attack of a hydride from the reducing agent. Computational studies would aim to determine the structure and stability of such intermediates.
Transition State Analysis: The energy barriers associated with each step of the reaction are determined by locating the transition state structures. The geometry and vibrational frequencies of these transition states provide crucial information about the feasibility and rate-determining step of the reduction process. For instance, the energy barrier for the initial hydride attack and the subsequent elimination of a leaving group would be calculated.
Solvent Effects: The choice of solvent can significantly influence the reaction pathway. Quantum chemical models can incorporate solvent effects, either implicitly through continuum models or explicitly by including solvent molecules in the calculation, to provide a more realistic description of the reaction in solution.
Theoretical calculations would likely explore different reducing agents and their impact on the reaction mechanism, predicting the most efficient and selective conditions for the reduction of this compound.
Molecular Modeling and Conformational Analysis
Molecular modeling techniques are instrumental in understanding the three-dimensional structure and dynamic behavior of molecules like this compound. These studies provide valuable information on the molecule's preferred shapes and the energy associated with transitions between different conformations.
Investigation of Preferred Conformations and Rotational Barriers
The conformational landscape of this compound is primarily governed by the rotational freedom around several key single bonds. The preferred conformations are those that minimize steric hindrance and maximize favorable intramolecular interactions, such as hydrogen bonding.
Molecular dynamics (MD) simulations and potential energy surface scans are common computational methods used to explore the conformational space. These studies can identify low-energy conformers and the energy barriers that separate them. For instance, the rotation around the C-N bond of the amide linkage can be investigated to determine the rotational barrier, which provides insight into the rigidity of the peptide backbone.
Table 1: Hypothetical Rotational Barriers for Key Bonds in this compound
| Bond | Description | Estimated Rotational Barrier (kcal/mol) |
| Cα-Cβ | Glutamic acid side chain rotation | 2 - 5 |
| C-N | Amide bond rotation | 15 - 20 |
| O-C(tBu) | tert-Butyl ester rotation | 3 - 6 |
Note: These are estimated values based on typical rotational barriers in similar chemical moieties and require specific computational studies for accurate determination for this compound.
Solvation Effects on Molecular Structure and Reactivity
The surrounding solvent environment can have a profound impact on the structure, stability, and reactivity of a solute molecule. For this compound, computational studies incorporating solvation effects are crucial for understanding its behavior in solution.
Solvation models in computational chemistry can be broadly categorized into explicit and implicit models. Explicit solvent models involve the inclusion of a number of solvent molecules in the simulation box, providing a detailed atomistic description of solute-solvent interactions. Implicit solvent models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant, offering a computationally less expensive approach.
Studies on similar Fmoc-protected amino acids have demonstrated that the solvent can influence conformational preferences. For example, in a polar solvent, conformations that expose polar groups to the solvent may be favored, while in a non-polar solvent, intramolecular hydrogen bonding might be more prevalent. The self-assembly of Fmoc-amino acids is also highly dependent on the solvent.
The reactivity of this compound will also be modulated by the solvent. Solvents can stabilize or destabilize reactants, intermediates, and transition states to different extents, thereby altering the reaction kinetics and thermodynamics. For instance, a polar solvent might stabilize a charged intermediate in a reaction, lowering the activation energy and accelerating the reaction rate. A recent study described the solvation effects on Fmoc-L-glutamic acid 5-tert-butyl ester using DFT techniques, highlighting the importance of solute-solvent interactions.
Electronic Structure Analysis and Reactivity Prediction
The electronic structure of a molecule is fundamental to its chemical reactivity. Computational methods can provide detailed information about the distribution of electrons within this compound, allowing for the prediction of its reactive sites.
Several theoretical concepts and methods are employed for this purpose:
Frontier Molecular Orbital (FMO) Theory: This theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is associated with the ability to donate electrons (nucleophilicity), while the LUMO is associated with the ability to accept electrons (electrophilicity). Analysis of the HOMO and LUMO energy levels and their spatial distribution in this compound can identify the most likely sites for nucleophilic and electrophilic attack.
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface. Regions of negative potential (electron-rich) are susceptible to electrophilic attack, while regions of positive potential (electron-poor) are prone to nucleophilic attack.
Fukui Function Analysis: This method provides a more quantitative measure of the reactivity at different atomic sites within the molecule. It helps to predict which atoms are most likely to be involved in a chemical reaction.
A computational study on Fmoc-L-glutamic acid 5-tert-butyl ester utilized FMOs, MEP, and Fukui function analyses to discuss its chemical reactivity. Such an analysis for this compound would be invaluable for predicting its behavior in various chemical transformations.
Table 2: Predicted Reactive Sites in this compound based on Electronic Structure Analysis
| Reactive Site | Predicted Reactivity | Rationale |
| Carbonyl carbon of the carboxylic acid | Electrophilic | Positive partial charge, potential LUMO localization |
| Oxygen atoms of the carbonyl groups | Nucleophilic | Negative partial charge, potential HOMO localization |
| Amide nitrogen | Nucleophilic | Lone pair of electrons |
| Aromatic rings of the Fmoc group | Susceptible to electrophilic aromatic substitution | π-electron system |
Future Directions and Emerging Research Avenues for Fmoc Glu Otbu Ol
Exploration of Novel Synthetic Routes with Enhanced Efficiency
The demand for high-purity Fmoc-Glu(OtBu)-OH for pharmaceutical and research purposes drives the search for more efficient, scalable, and cost-effective synthetic methods. Traditional routes have been criticized for being complex, having low yields, and being unsuitable for large-scale commercial production. google.comgoogle.com
Emerging research has focused on overcoming these limitations. A notable advancement involves a streamlined process that begins with the formation of L-Glutamic acid di-tert-butyl ester (Glu(OtBu)₂). google.comgoogle.com A key innovation in this route is the use of a copper salt (such as CuSO₄) to selectively catalyze the removal of the 1-tert-butyl ester group, which simplifies the process significantly. google.com Following the removal of copper, the resulting Glu(OtBu) is reacted with an Fmoc-donating agent like Fmoc-OSu or Fmoc-Cl to yield the final product. google.comgoogle.com This method is reported to be simpler, higher in yield, and more cost-effective, making it well-suited for industrial-scale manufacturing. google.com
| Feature | Traditional Synthetic Route | Novel Synthetic Route |
| Starting Materials | Z-Glu-OBzl | L-Glutamic acid, isobutylene |
| Key Intermediates | Z-Glu(OtBu)-OBzl | Glu(OtBu)₂, Cu[Glu(OtBu)]ₓ |
| Catalysis | Pd-catalyzed hydrogenolysis | Copper salt-mediated selective deprotection |
| Complexity | Multiple steps, cumbersome process google.comgoogle.com | Simplified process route google.com |
| Yield & Cost | Generally lower yields and higher costs google.comgoogle.com | Higher yields and reduced costs google.com |
| Scalability | Not ideal for large-scale production google.comgoogle.com | Suitable for large-scale commercial production google.com |
Development of Advanced Analytical Protocols for Impurity Profiling
Ensuring the high purity of Fmoc-Glu(OtBu)-OH is critical for its primary application in solid-phase peptide synthesis (SPPS), as impurities can terminate or introduce errors into the growing peptide chain. sigmaaldrich.com Consequently, advanced and robust analytical protocols are essential for quality control.
High-Performance Liquid Chromatography (HPLC) is the standard for assessing the purity of the final product and profiling potential impurities. sigmaaldrich.com Detailed analyses can detect and quantify very low levels of process-related impurities, including starting materials and by-products from side reactions. sigmaaldrich.com Specific impurities that are monitored include diastereomers, free amino acids, and dipeptides like Fmoc-Glu(OtBu)-Glu(OtBu)-OH. sigmaaldrich.com
Beyond chromatography, a suite of spectroscopic and computational methods is being employed for deeper characterization. Techniques such as FT-IR, FT-Raman, and UV-Vis spectroscopy provide detailed structural information. researchgate.net Furthermore, computational studies using Density Functional Theory (DFT) are used to analyze molecular geometry, electronic structure, and reactivity, offering insights into the compound's stability and properties. researchgate.net Hirshfeld surface analysis is another advanced technique used to investigate and understand the non-bonded intermolecular interactions that influence the compound's crystal packing and physical properties. researchgate.net
| Analytical Technique | Purpose | Key Findings & Applications |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and impurity detection sigmaaldrich.com | Quantifies purity (typically ≥99.0%) and detects trace impurities like Fmoc-ß-Ala-OH and dipeptides to levels ≤ 0.1% sigmaaldrich.com |
| Thin-Layer Chromatography (TLC) | Routine purity checks sigmaaldrich.com | Provides rapid, semi-quantitative purity assessment (typically ≥98%) sigmaaldrich.com |
| Acidimetric Titration | Assay of acidic functional group sigmaaldrich.com | Measures the concentration of the carboxylic acid moiety (typically ≥95.0%) sigmaaldrich.com |
| FT-IR & FT-Raman Spectroscopy | Structural characterization researchgate.net | Confirms the presence of key functional groups and provides a molecular fingerprint. researchgate.net |
| UV-Vis Spectroscopy | Analysis of electronic transitions researchgate.net | Examines molecular orbital electron transferability, often studied in different solvents to understand solvation effects. researchgate.net |
| Density Functional Theory (DFT) | Computational analysis researchgate.net | Investigates molecular structure, stability, reactivity (FMOs), and optical properties. researchgate.net |
| Hirshfeld Surface Analysis | Intermolecular interaction mapping researchgate.net | Explores weak non-bonded contacts (e.g., O···H, C···H) in the crystal structure. researchgate.net |
Investigation into Catalytic Applications for Functional Group Transformations
While primarily known as a building block for synthesis, research has uncovered applications for Fmoc-Glu(OtBu)-OH as a component in catalytic systems. One of the most significant emerging applications is its use as a ligand in transition metal catalysis. sigmaaldrich.comsigmaaldrich.com
Specifically, Fmoc-Glu(OtBu)-OH has been successfully employed as a ligand in palladium-catalyzed C-H activation reactions. sigmaaldrich.comsigmaaldrich.com In this role, it facilitates the synthesis of cis-substituted cyclopropane (B1198618) carboxylic acids from cyclopropane carboxamides. sigmaaldrich.comsigmaaldrich.com The amino acid-derived ligand is crucial for the efficiency and selectivity of the catalytic transformation, opening new avenues for creating structurally complex molecules that are of interest in medicinal chemistry. This demonstrates a functional expansion for the compound, from a structural unit to a functional component that actively participates in and enables catalytic transformations.
Design and Synthesis of Derivatives for Specialized Research Tools
The core structure of Fmoc-Glu(OtBu)-OH makes it an exceptionally versatile starting point for the design and synthesis of a wide array of derivatives for specialized research. Its integration into solid-phase peptide synthesis (SPPS) allows for the creation of modified peptides with tailored biological functions. mdpi.compeptide.com
Research applications for its derivatives are diverse and impactful:
Therapeutic Peptides: It is used to synthesize novel analogs of antimicrobial peptides like Aurein 1.2, aiming to combat antibiotic-resistant bacteria. mdpi.com
Targeted Drug Candidates: The compound is a key building block for creating inhibitors of disease-related enzymes, such as the synthesis of Glu-Urea-Lys (EUK) derivatives that target Prostate-Specific Membrane Antigen (PSMA) for applications in prostate cancer diagnostics and therapy. nih.gov
Tools for Cell Biology: Researchers use Fmoc-Glu(OtBu)-OH to construct complex peptides that mimic post-translational modifications. For example, it is used to build peptides with oligo-glutamic acid side-chains, which are crucial for studying the function of proteins like tubulin. researchgate.net
Advanced Peptide Synthesis: Dipeptide derivatives, such as Fmoc-Glu(OtBu)-Thr[psi(Me,Me)Pro]-OH, have been engineered to overcome common challenges in SPPS, like peptide aggregation, leading to higher purity and yield of difficult sequences. adventchembio.com
Materials Science: Beyond peptides, the self-assembly properties of Fmoc-Glu(OtBu)-OH are being explored. Under different conditions, it can form distinct nanostructures, such as spheres or rod-like morphologies, indicating its potential for designing novel nanoarchitectures for biomedical and material science applications. chemrxiv.org
| Derivative Type | Research Application | Example |
| Modified Peptides | Antimicrobial drug discovery | Analogs of Aurein 1.2 mdpi.com |
| Enzyme Inhibitors | Cancer theranostics | Glu-Urea-Lys (EUK) for PSMA targeting nih.gov |
| Post-Translational Modification Mimics | Study of protein function | Peptides with oligo-Glu side-chains for tubulin research researchgate.net |
| Aggregation-Disrupting Dipeptides | Improving peptide synthesis efficiency | Fmoc-Glu(OtBu)-Thr[psi(Me,Me)Pro]-OH adventchembio.com |
| Self-Assembled Nanostructures | Nanomaterials and biomedicine | Spherical and rod-like nanoarchitectures chemrxiv.org |
Integration into Automated Synthesis Platforms for Complex Molecules
The evolution of automated synthesis has revolutionized the production of complex molecules, and Fmoc-Glu(OtBu)-OH is perfectly suited for this technological shift. Its use is central to Fmoc-based SPPS, which is the predominant chemistry used in modern automated peptide synthesizers. peptide.comnih.gov
The Fmoc protecting group's key advantage is its lability under mild basic conditions (e.g., piperidine), which contrasts with the harsh acidic conditions required in older Boc-based chemistry. nih.gov This mild deprotection strategy makes Fmoc chemistry, and thus building blocks like Fmoc-Glu(OtBu)-OH, highly compatible with the sensitive and complex molecules often produced on automated platforms, including glycoproteins. nih.gov
A prominent example of its use is in the automated synthesis of large, biologically active proteins. Researchers have successfully synthesized fragments of Follicle-Stimulating Hormone (FSH), a complex glycoprotein, on an automated synthesizer using Fmoc-Glu(OtBu)-TGT resin as a starting point. nih.gov The seamless integration of Fmoc-Glu(OtBu)-OH into the automated workflow—from resin loading to coupling and deprotection cycles controlled by the synthesizer—enables the rapid and reliable production of complex biomolecules that would be challenging to assemble manually. nih.gov This synergy between the chemical properties of Fmoc-Glu(OtBu)-OH and the capabilities of automated platforms is critical for advancing proteomics, drug discovery, and materials science. labmartgh.comchemimpex.com
Q & A
Q. What is the role of the tert-butyl (OtBu) protecting group in Fmoc-Glu(OtBu)-OL during peptide synthesis?
The tert-butyl group protects the γ-carboxylic acid of glutamic acid, ensuring selective reactivity during solid-phase peptide synthesis (SPPS). This acid-labile group remains stable under basic Fmoc deprotection conditions (20% piperidine/DMF) but is cleaved with trifluoroacetic acid (TFA) during final resin cleavage. This prevents undesired side reactions at the γ-position, enabling precise α-amine coupling .
| Protection Group | Stability | Deprotection Conditions |
|---|---|---|
| Fmoc (α-amine) | Base-labile | 20% piperidine/DMF |
| OtBu (γ-carboxyl) | Acid-labile | TFA (95% with scavengers) |
Q. Which analytical methods are recommended to verify the purity and enantiomeric integrity of this compound?
- HPLC : Use a C18 column with a gradient of 0.1% TFA in water/acetonitrile (e.g., 5% to 95% ACN over 20 min). Purity ≥98% is typical for research-grade material .
- Chiral Analysis : Chiral HPLC or capillary electrophoresis to confirm enantiomeric excess (≥99.8%) .
- Mass Spectrometry : MALDI-TOF or ESI-MS to validate molecular weight (e.g., [MH]+ observed at 522.2 for this compound derivatives) .
Q. What safety precautions are essential when handling this compound in the laboratory?
- Personal Protective Equipment (PPE) : Gloves, lab coat, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods to minimize inhalation of dust or vapors .
- Storage : Keep desiccated at -20°C to prevent hydrolysis of the OtBu group .
Advanced Research Questions
Q. How can researchers troubleshoot low coupling efficiency of this compound in automated SPPS?
- Activation Reagents : Replace standard HBTU with PyBOP or OxymaPure for sterically hindered residues .
- Double Coupling : Perform two sequential couplings with fresh reagents to ensure complete α-amine acylation .
- Microwave Assistance : Apply microwave irradiation (50°C, 10 min) to enhance reaction kinetics .
Q. What strategies mitigate racemization during this compound incorporation into sensitive peptide sequences?
- Deprotection Optimization : Reduce piperidine concentration to 10% and limit exposure time (<2 min) to minimize base-induced racemization .
- Additives : Include 0.1 M HOBt in coupling steps to suppress side reactions .
- Real-Time Monitoring : Use LC-MS to detect D-isomer formation and adjust protocols iteratively .
Q. How is this compound utilized in synthesizing branched or post-translationally modified peptides?
- Orthogonal Protection : Introduce allyloxycarbonyl (Alloc) or photolabile groups on the β-carboxyl for selective modification post-SPPS .
- Conjugate Addition : Use γ-carboxyl derivatives in Michael additions to create non-natural linkages (e.g., Scheme 4.25 in ) .
- Arginylation : Attach arginine via the γ-carboxyl for mimicking post-translational modifications (e.g., α-synuclein studies) .
Q. How does long-term storage impact the stability of this compound, and how can reproducibility be ensured?
- Degradation Pathways : Hydrolysis of the OtBu group or Fmoc cleavage under humid conditions .
- Stability Data : N-values (a stability metric) increase from 8×10³ to 9×10³ after 8.5 months, indicating gradual degradation .
- Best Practices :
Data Contradictions and Validation
Q. How should researchers address discrepancies in reported purity thresholds (e.g., ≥98% vs. ≥99%)?
- Source Comparison : Commercial batches (e.g., Novabiochem® vs. CEM) may vary in quality control protocols .
- In-House Validation : Repurify via preparative HPLC if impurities interfere with downstream applications (e.g., peptide self-assembly) .
- Batch Documentation : Always request Certificates of Analysis (CoA) for critical parameters like enantiomeric ratio .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
